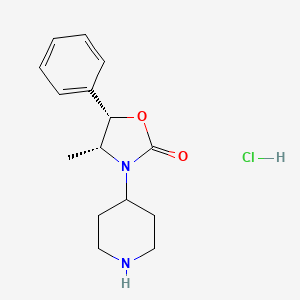

(4R,5S)-4-Methyl-5-phenyl-3-piperidin-4-yl-1,3-oxazolidin-2-one hydrochloride

Description

(4R,5S)-4-Methyl-5-phenyl-3-piperidin-4-yl-1,3-oxazolidin-2-one hydrochloride is a chiral oxazolidinone derivative characterized by a piperidin-4-yl substituent at the 3-position of the oxazolidinone ring. The compound’s stereochemistry is defined by the (4R,5S) configuration, which influences its conformational stability and intermolecular interactions. The hydrochloride salt enhances solubility and crystallinity, making it suitable for pharmaceutical applications.

Key structural features include:

- Oxazolidinone core: A five-membered heterocyclic ring with a carbonyl group at the 2-position.

- Methyl and phenyl substituents: The 4-methyl and 5-phenyl groups introduce steric bulk and aromaticity, affecting molecular packing and reactivity.

This compound is often utilized as an intermediate in asymmetric synthesis and drug development due to its rigid chiral framework .

Properties

IUPAC Name |

(4R,5S)-4-methyl-5-phenyl-3-piperidin-4-yl-1,3-oxazolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2.ClH/c1-11-14(12-5-3-2-4-6-12)19-15(18)17(11)13-7-9-16-10-8-13;/h2-6,11,13-14,16H,7-10H2,1H3;1H/t11-,14-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVAHGEGQQTUDGN-GBWFEORMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(=O)N1C2CCNCC2)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](OC(=O)N1C2CCNCC2)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Oxazolidinone Core

The core heterocycle, 1,3-oxazolidin-2-one , is typically synthesized via cyclization of amino alcohol derivatives or through carbamate intermediates.

Method A: Cyclization of N-Substituted Amino Alcohols

Starting from amino alcohols bearing the appropriate substituents, cyclization is achieved under dehydrating conditions, often using phosgene derivatives or carbonyldiimidazole (CDI).

Reaction conditions:- Reagents: CDI or triphosgene

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

- Temperature: Room temperature to mild heating (~40°C)

- Outcome: Formation of the oxazolidinone ring with control over stereochemistry via chiral starting materials or chiral auxiliaries.

Method B: Isocyanate and Epoxide Route

Alternatively, the oxazolidinone can be synthesized via cyclization of amino alcohols with isocyanates, where the isocyanate reacts with the hydroxyl group to form a carbamate, which then cyclizes to the oxazolidinone.

Attachment of the Piperidin-4-yl Group

The piperidin-4-yl moiety can be introduced via nucleophilic substitution or reductive amination.

- Method:

- Prepare a piperidine derivative bearing a suitable leaving group (e.g., halide or tosylate).

- React with the nitrogen atom on the oxazolidinone or its derivative under basic conditions to form a C–N bond.

- Use reductive amination if the intermediate contains an aldehyde or ketone functional group.

Stereoselective Control

The stereochemistry at the 4 and 5 positions is critical. Enantioselective synthesis can be achieved via:

- Chiral starting materials (e.g., chiral amino acids or chiral auxiliaries).

- Asymmetric catalysis during key steps such as cyclization or alkylation.

- Use of chiral ligands in metal-catalyzed reactions to favor the desired stereoisomer.

Final Salt Formation

The free base of (4R,5S)-4-Methyl-5-phenyl-3-piperidin-4-yl-1,3-oxazolidin-2-one is converted into its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent.

- Procedure:

- Dissolve the free base in a suitable solvent such as ethanol or ethyl acetate.

- Bubble dry HCl gas or add concentrated HCl solution.

- Stir at room temperature until salt formation is complete.

- Isolate by filtration and dry under vacuum.

Data Table: Summary of Preparation Methods

| Step | Reaction Type | Reagents | Conditions | Stereocontrol | Notes |

|---|---|---|---|---|---|

| 1 | Cyclization | CDI or triphosgene | Room temp, DCM | Chiral auxiliaries or starting materials | Forms oxazolidinone core |

| 2 | Alkylation | Methyl iodide, LDA | -78°C to 0°C | Enolate chemistry | Introduces methyl at C-4 |

| 3 | Phenyl addition | Phenylmagnesium bromide | THF, 0°C | Nucleophilic addition | Adds phenyl at C-5 |

| 4 | Piperidine attachment | Halogenated piperidine | Basic conditions | Nucleophilic substitution | Attaches piperidinyl group |

| 5 | Salt formation | HCl gas or HCl solution | Room temp | - | Produces hydrochloride salt |

Research Findings and Notes

Chiral Control: The stereochemistry at positions 4 and 5 is best achieved via chiral starting materials such as enantiomerically pure amino acids or chiral auxiliaries, ensuring high stereoselectivity in the final product.

Yield Optimization: Reaction conditions such as temperature, solvent choice, and reagent equivalents significantly influence yields and stereoselectivity. For example, low-temperature alkylation minimizes racemization.

Purification: Final compounds are purified via recrystallization or chromatography, with chiral HPLC employed to confirm stereochemical purity.

Safety and Handling: Reactions involving phosgene derivatives, methyl halides, or Grignard reagents require appropriate safety measures, including inert atmospheres and proper ventilation.

Chemical Reactions Analysis

Types of Reactions

(4R,5S)-4-Methyl-5-phenyl-3-piperidin-4-yl-1,3-oxazolidin-2-one hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, with reagents such as alkyl halides or sulfonates.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

(4R,5S)-4-Methyl-5-phenyl-3-piperidin-4-yl-1,3-oxazolidin-2-one hydrochloride has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.

Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.

Industrial Applications: It can be used as a building block in the synthesis of complex organic molecules for various industrial applications.

Mechanism of Action

The mechanism of action of (4R,5S)-4-Methyl-5-phenyl-3-piperidin-4-yl-1,3-oxazolidin-2-one hydrochloride involves its interaction with specific molecular targets such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. For example, it may act as an inhibitor of certain enzymes involved in neurotransmitter metabolism, thereby affecting neuronal function.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The 3-piperidin-4-yl group in the target compound introduces a basic nitrogen, enabling salt formation (e.g., hydrochloride), unlike non-ionic substituents like methylsulfinyl or propanoyl .

- Stereochemical Impact : The (4R,5S) configuration is critical for maintaining conformational rigidity. For example, (4S,5S)-isomers exhibit distinct crystal packing due to altered spatial arrangements .

- Aromatic Interactions : The phenyl group at the 5-position is common across derivatives, but electron-withdrawing groups (e.g., trifluoromethyl in ) reduce π-π stacking efficiency compared to unsubstituted phenyl rings.

Crystallographic and Physicochemical Properties

Crystallographic data highlight differences in molecular packing and intermolecular interactions:

Key Findings :

- The hydrochloride salt of the target compound likely forms ionic interactions and hydrogen bonds via the Cl⁻ ion, contrasting with neutral derivatives like the methylsulfinyl analog, which relies solely on van der Waals forces .

- Piperidine-containing analogs may adopt similar orthorhombic (P212121) packing as other chiral oxazolidinones, but substituents dictate interaction types .

Biological Activity

(4R,5S)-4-Methyl-5-phenyl-3-piperidin-4-yl-1,3-oxazolidin-2-one hydrochloride is a compound that has gained attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including antibacterial properties and enzyme inhibition, supported by data tables and research findings.

- Molecular Formula : C₁₅H₂₁ClN₂O₂

- Molecular Weight : 296.79 g/mol

- CAS Number : 1217459-01-2

Antibacterial Activity

Recent studies have demonstrated that compounds similar to (4R,5S)-4-Methyl-5-phenyl-3-piperidin-4-yl-1,3-oxazolidin-2-one exhibit significant antibacterial properties. For instance, derivatives containing piperidine and oxazolidine moieties have shown moderate to strong activity against various bacterial strains.

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| Compound A | Salmonella typhi | Strong |

| Compound B | Bacillus subtilis | Moderate |

| Compound C | Escherichia coli | Weak |

These findings indicate that the oxazolidinone structure may enhance antibacterial efficacy, particularly against Gram-positive bacteria.

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Specifically, it has been studied for its inhibitory effects on acetylcholinesterase (AChE) and urease.

-

Acetylcholinesterase Inhibition : Compounds with similar structures have shown varying degrees of AChE inhibition, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's.

- IC50 Values : The most active derivatives reported IC50 values ranging from 2.14 µM to 6.28 µM, indicating strong inhibitory potential compared to standard references.

- Urease Inhibition : The inhibition of urease is crucial for treating infections caused by urease-producing bacteria. The synthesized compounds demonstrated strong inhibitory activity against urease, with some showing IC50 values as low as 1.13 µM.

Case Studies

In a study involving the synthesis of various oxazolidinone derivatives, researchers found that the presence of both piperidine and oxazolidine rings significantly enhanced biological activity. The study included:

- Synthesis Methodology : Compounds were synthesized using standard organic chemistry techniques involving refluxing and purification.

- Biological Testing : Each compound underwent rigorous testing against selected bacterial strains and enzyme assays.

Q & A

Q. How can researchers optimize the synthesis of (4R,5S)-4-Methyl-5-phenyl-3-piperidin-4-yl-1,3-oxazolidin-2-one hydrochloride to improve yield?

- Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For oxazolidinone derivatives, reaction temperatures (e.g., 0–50°C) and aqueous HCl concentrations (e.g., 1.0 M) significantly impact yield, as demonstrated in similar oxazolidinone syntheses where heating to 50°C resolved solubility issues . Adjusting stoichiometry of intermediates (e.g., piperidin-4-yl derivatives) and monitoring reaction progress via TLC or HPLC can mitigate side-product formation. Post-synthesis purification via recrystallization or column chromatography (using solvents like dichloromethane) enhances purity .

Q. What analytical techniques are critical for characterizing the stereochemistry and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR are essential for confirming stereochemistry (e.g., δ 1.75–1.82 ppm for methyl groups, δ 7.07–7.32 ppm for aromatic protons) and detecting impurities .

- LC-MS : High-resolution LC-MS (e.g., ESI) validates molecular weight (e.g., m/z 470.3 for a related oxazolidinone) and detects trace contaminants .

- Chiral HPLC : Resolves enantiomeric excess, critical for verifying the (4R,5S) configuration .

Q. What safety protocols are recommended for handling this hydrochloride salt in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Work in a fume hood to avoid inhalation of fine particles .

- Emergency Procedures : In case of skin contact, rinse immediately with water (≥15 minutes); for ingestion, rinse mouth and seek medical attention .

- Storage : Store in airtight containers at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for this compound, particularly in Sigma-2 receptor binding assays?

- Methodological Answer : Discrepancies in receptor binding may arise from assay conditions (e.g., radioligand concentration, buffer pH). Standardize protocols using competitive binding studies (e.g., Sigma-2 assays with [3H]-DTG) and validate results with orthogonal methods like fluorescence polarization . Control for stereochemical purity, as enantiomeric impurities (>5%) can skew binding affinities. Cross-reference data with structurally analogous oxazolidinones (e.g., 5-benzhydrylpiperazinyl derivatives) to identify structure-activity trends .

Q. What strategies mitigate instability of this compound under physiological pH conditions during in vitro studies?

- Methodological Answer :

- Buffer Selection : Use ammonium acetate buffers (pH 6.5) to mimic physiological conditions while minimizing hydrolysis .

- Lyophilization : Lyophilize the compound and reconstitute in DMSO immediately before experiments to prevent aqueous degradation .

- Stability Monitoring : Conduct accelerated stability studies (25°C/60% RH) with HPLC tracking to identify degradation products (e.g., oxazolidinone ring-opening) .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity for kinase targets?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions between the oxazolidinone core and kinase ATP-binding pockets (e.g., Pfmrk inhibitors) .

- QSAR Analysis : Correlate substituent effects (e.g., methyl vs. fluorophenyl groups) with activity data from analogs (e.g., PF-06465469) to prioritize synthetic targets .

- MD Simulations : Assess conformational stability of the piperidin-4-yl group in solvent to predict bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.